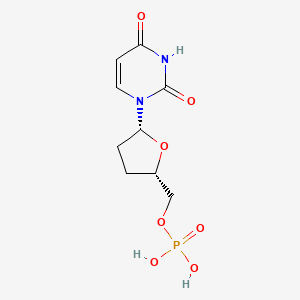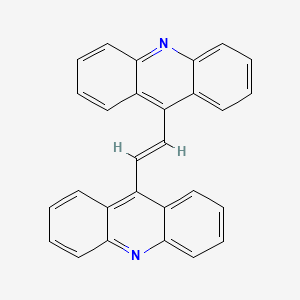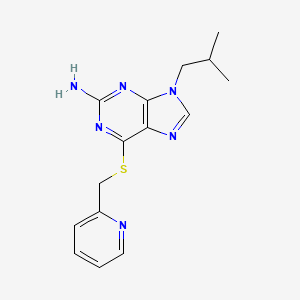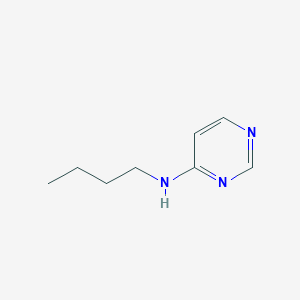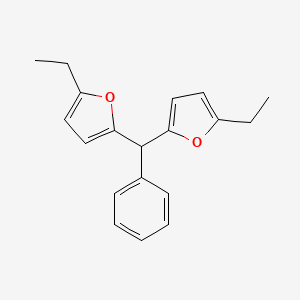
2,2'-(Phenylmethylene)bis(5-ethylfuran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Phenylmethylene)bis(2-ethylfuran) is an organic compound that features a phenylmethylene group bridging two 2-ethylfuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Phenylmethylene)bis(2-ethylfuran) typically involves the acid-catalyzed hydroxylalkylation/alkylation (HAA) of 2-ethylfuran and benzaldehyde. The reaction is carried out using commercial acidic resins, with Nafion resin demonstrating the highest activity due to its strong acidic properties .
Industrial Production Methods
In an industrial setting, the synthesis of 5,5’-(Phenylmethylene)bis(2-ethylfuran) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Phenylmethylene)bis(2-ethylfuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, hydrogenated compounds, and other functionalized molecules .
Scientific Research Applications
5,5’-(Phenylmethylene)bis(2-ethylfuran) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 5,5’-(Phenylmethylene)bis(2-ethylfuran) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylmethylene group can participate in π-π interactions, while the furan rings can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Phenylmethylene)bis(2-methylfuran): Similar structure but with methyl groups instead of ethyl groups.
5,5’-(Phenylmethylene)bis(2-furylmethanol): Contains hydroxymethyl groups instead of ethyl groups.
Uniqueness
5,5’-(Phenylmethylene)bis(2-ethylfuran) is unique due to the presence of ethyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its methyl and hydroxymethyl counterparts .
Properties
CAS No. |
917571-12-1 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-ethyl-5-[(5-ethylfuran-2-yl)-phenylmethyl]furan |
InChI |
InChI=1S/C19H20O2/c1-3-15-10-12-17(20-15)19(14-8-6-5-7-9-14)18-13-11-16(4-2)21-18/h5-13,19H,3-4H2,1-2H3 |
InChI Key |
PHQRDIXRZOSDKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C(C2=CC=CC=C2)C3=CC=C(O3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


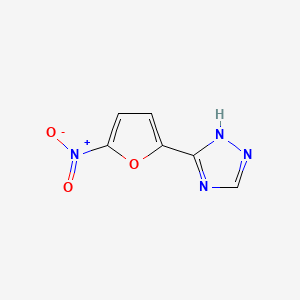
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12919337.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)
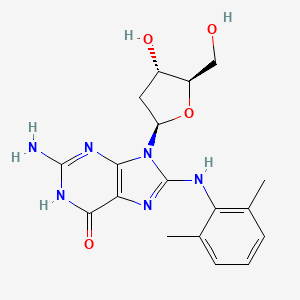
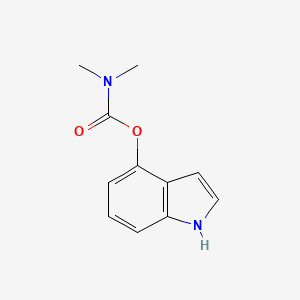
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)
